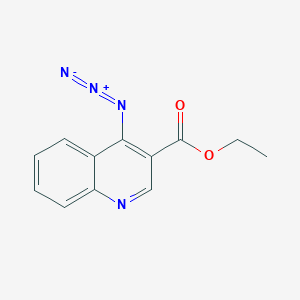

Ethyl 4-azidoquinoline-3-carboxylate

Description

Properties

CAS No. |

68315-03-7 |

|---|---|

Molecular Formula |

C12H10N4O2 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

ethyl 4-azidoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-14-10-6-4-3-5-8(10)11(9)15-16-13/h3-7H,2H2,1H3 |

InChI Key |

PXXZERDBKBLMLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-azidoquinoline-3-carboxylate is primarily recognized for its antimicrobial properties . Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related quinoline derivatives can effectively target various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . This positions this compound as a candidate for further development into novel antimicrobial agents.

Case Studies

- A study published in RSC Advances highlighted the synthesis of new quinoline derivatives, which showed promising antimicrobial activity against multiple pathogens. The findings suggest that modifications in the quinoline structure enhance its efficacy against resistant strains .

- Another investigation focused on the synthesis and characterization of quinoline derivatives, where certain compounds demonstrated minimal inhibitory concentration values indicating their potential as future antituberculosis agents .

Biological Research

In addition to its medicinal applications, this compound serves as a valuable tool in biological research. The azido group in the compound can be utilized for click chemistry , allowing researchers to create complex molecular architectures through selective reactions. This property is particularly useful in developing targeted drug delivery systems and studying protein interactions.

Applications in Click Chemistry

- The azide group can react with alkynes under mild conditions, facilitating the formation of triazoles. This reaction has been extensively used to label biomolecules for imaging studies or to create bioconjugates for therapeutic applications.

Synthetic Methodologies

This compound is also significant in synthetic organic chemistry as a precursor for various chemical transformations. Its structure allows for the introduction of diverse functional groups, making it a versatile intermediate in the synthesis of more complex molecules.

Synthetic Pathways

- The compound can undergo nucleophilic substitution reactions due to the presence of the carboxylate group. This reactivity enables the introduction of various substituents, expanding its utility in synthesizing new chemical entities.

- Additionally, methods involving the cyclization of this compound have been explored to create fused heterocycles, which are often found in biologically active compounds .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Ethyl 4-Azidoquinoline-3-Carboxylate Analogs

Key Observations :

Key Observations :

- Knoevenagel Condensation: Efficient for introducing aryl/heteroaryl groups at the 2-position .

- Gould-Jacobs Reaction: Suitable for synthesizing 4-hydroxyquinoline derivatives with electron-deficient substituents .

Preparation Methods

Synthesis of Ethyl 4-Chloroquinoline-3-Carboxylate

Ethyl 4-chloroquinoline-3-carboxylate serves as the key intermediate. It is synthesized via:

-

Vilsmeier-Haack reaction : Treating acetanilide derivatives with POCl₃ and DMF generates the quinoline scaffold.

-

Cyclization of 3-(2-nitrophenyl)-3-oxopropionic acid ethyl ester : Catalytic hydrogenation reduces the nitro group to amine, followed by cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Azidation with Sodium Azide

The chloro intermediate undergoes nucleophilic substitution with NaN₃ in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.

Reaction conditions :

Mechanism :

Direct Cyclization with Azide Incorporation

Domino Process from Arylmethyl Azides

Arylmethyl azides undergo acid-promoted rearrangement to form N-aryl iminium ions, which cyclize to yield this compound.

Key steps :

-

Rearrangement : Arylmethyl azide → Iminium ion (H⁺ catalysis).

-

Cyclization : Intramolecular attack forms the quinoline ring.

-

Esterification : Ethyl group incorporation via malonate intermediates.

Advantages :

-

Single-pot reaction.

-

Avoids isolation of intermediates.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Ethyl 4-chloroquinoline-3-carboxylate | NaN₃ | 70–85% | High yield; scalable | Requires chloro precursor synthesis |

| Domino cyclization | Arylmethyl azides | H⁺ | 60–75% | Single-pot synthesis | Limited substrate scope |

| CuAAC modification | Ethyl 4-ethynylquinoline-3-carboxylate | HN₃, CuI | 50–65% | Modular for derivatives | Lower yield; handling HN₃ hazardous |

Critical Considerations

Purification Techniques

Recent Advancements

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-azidoquinoline-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the azide group at the 4-position of the quinoline core via nucleophilic substitution or Huisgen cycloaddition. Optimization includes controlling temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and stoichiometry of sodium azide. Purity can be enhanced using column chromatography with silica gel (ethyl acetate/hexane gradients). Reaction progress should be monitored via TLC and validated by NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions and azide integration.

- IR : A strong absorption band near 2100–2200 cm⁻¹ verifies the azide (-N₃) group.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. How should researchers handle safety risks associated with the azide group during synthesis?

- Methodological Answer : Azides are shock-sensitive. Use blast shields, small-scale reactions, and avoid metal catalysts. Work under inert atmospheres (N₂/Ar) and store products in amber vials at -20°C. Emergency protocols include immediate neutralization with NaNO₂/HCl for spills and access to eyewash stations .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides absolute stereochemistry. Crystals are grown via slow evaporation (acetonitrile/methanol). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined with SHELXL. Discrepancies in bond angles/azide orientation are resolved using Olex2 or Mercury software .

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo studies for azidoquinoline derivatives?

- Methodological Answer :

- Assay Design : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation.

- Pharmacokinetics : Adjust dosing regimens based on AUC (Area Under Curve) and Cₘₐₓ from LC-MS/MS plasma analysis. Cross-reference with computational ADMET models (e.g., SwissADME) .

Q. How can DFT calculations predict reactivity trends in this compound for click chemistry applications?

- Methodological Answer : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO). Transition state analysis (TSA) for Huisgen cycloaddition identifies regioselectivity (1,4- vs. 1,5-triazole). Solvent effects (PCM model) and steric maps (NCI plots) refine predictions .

Q. What statistical approaches address variability in spectroscopic data for azidoquinoline analogs?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to NMR/IR datasets. Outliers are identified via Grubbs’ test (α = 0.05). For batch inconsistencies, use ANOVA with post-hoc Tukey tests. Normalize data using internal standards (e.g., TMS for NMR) .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 273.25 g/mol | HRMS |

| Melting Point | 158–160°C | Differential Scanning Calorimetry |

| LogP (Octanol-Water) | 2.1 ± 0.3 | HPLC (C18 column) |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted Quinoline Precursor | Incomplete substitution | Column Chromatography (SiO₂, 5% EtOAc/Hexane) |

| Azide Dimer | Oxidative side reactions | Recrystallization (Ethanol/H₂O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.